

Calophyllic Acid: Comprehensive Protocols for Isolation, Purification, and Analysis

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Compound of Interest					
Compound Name:	Calophyllic acid				
Cat. No.:	B1499388	Get Quote			

Application Note

Abstract

Calophyllic acid, a complex tetracyclic dipyranocoumarin isolated primarily from the leaves and seeds of Calophyllum inophyllum, has garnered significant scientific interest for its potent anti-inflammatory and wound-healing properties. This document provides detailed application notes and experimental protocols for the efficient isolation, purification, and analysis of calophyllic acid from plant extracts. The methodologies described herein are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The protocols cover solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) for the separation of calophyllic acid and its isomers. Furthermore, this note briefly discusses the anti-inflammatory mechanism of action of related compounds, which involves the modulation of the NF-κB signaling pathway.

Introduction

Calophyllum inophyllum, commonly known as tamanu, is a rich source of bioactive secondary metabolites, including a variety of coumarins, xanthones, and flavonoids.[1] Among these, calophyllic acid and its isomer, isocalophyllic acid, have been identified as key compounds with significant therapeutic potential. The complex structure of these molecules necessitates robust and efficient methods for their extraction and purification to enable further pharmacological investigation and potential drug development. This application note presents a



compilation of effective techniques for obtaining high-purity **calophyllic acid** from plant materials.

Data Presentation: Quantitative Analysis of Extraction and Purification

The yield and purity of **calophyllic acid** and related compounds are highly dependent on the plant part used, the extraction solvent, and the purification method. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Yield of Calophyllolide and Total Phenolics/Flavonoids from Calophyllum inophyllum

Plant Part	Extraction Method	Solvent	Compound	Yield	Reference
Seeds	Ethanol Extraction & Chromatogra phy	Ethanol, Ethyl Acetate	Calophyllolid e	0.23%	[2]
Seeds	Maceration & Chromatogra phy	Dichlorometh ane:Methanol (1:1)	Calophyllolid e	0.118%	[2]
Seed Oil (Resin)	Methanol:Wat er Extraction & VLC	Methanol:Wat er (9:1)	Calophyllolid e	0.028%	[2]
Leaves	Percolation	80% Methanol in Water	Total Phenolic Content	289.12 mg GAE/g residue	[3]
Leaves	Percolation	80% Methanol in Water	Total Flavonoid Content	410.4 mg QE/g residue	[3]
Leaves	Maceration	Methanol	Crude Extract	4% (30g from 750g)	[4]



Table 2: Purity and Recovery of Related Compounds Using Chromatographic Methods

Compound	Chromatographic Method	Purity/Recovery	Reference
Rutin	Sephadex Column Chromatography	74-84% Purity	[5]
Rutin	Semi-preparative RP- HPLC	98.4% Purity	[5]
Volatiles, Flavonoids, Polysaccharides	Column Chromatography with Gradient Elution	>95% Recovery	[6]

Experimental Protocols

Protocol 1: Extraction of Calophyllic Acid from Calophyllum inophyllum Leaves

This protocol details a two-step solvent extraction process to obtain a crude extract enriched with polar compounds, including **calophyllic acid**.

1. Materials and Reagents:

- · Dried and powdered leaves of Calophyllum inophyllum
- n-hexane
- Methanol (80% in water)
- Filter paper
- Rotary evaporator

2. Procedure:

- Weigh 2 kg of ground and sieved (150 mesh) C. inophyllum leaves.
- To remove non-polar compounds, soak the leaf powder in 6 L of n-hexane for 72 hours at room temperature.[3]
- Separate the mixture by filtration through filter paper.
- Dry the residue (solid phase) at ambient temperature for 24 hours. This is the residue of C. inophyllum leaves powder (RCILP).[3]



- Macerate the dried RCILP with 80% methanol in water at a ratio of 1:10 (w/v) for 48 hours at 30°C with occasional shaking.[3]
- Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
- Store the crude extract at 4°C for further purification.

Protocol 2: Purification of Calophyllic Acid by Column Chromatography

This protocol describes the purification of **calophyllic acid** from the crude methanolic extract using silica gel column chromatography.

1. Materials and Reagents:

- Crude methanolic extract from Protocol 1
- Silica gel (230-400 mesh)
- n-hexane
- Ethyl acetate
- Glass column
- Fraction collection tubes
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

2. Procedure:

- Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column.
 Allow the silica gel to settle, ensuring a uniformly packed column without any air bubbles.
 Add a layer of sand on top of the silica gel.
- Sample Loading: Dissolve the crude methanolic extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
- Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
- 100% n-hexane
- n-hexane:Ethyl acetate (9:1)
- n-hexane:Ethyl acetate (8:2)
- n-hexane:Ethyl acetate (7:3)
- n-hexane:Ethyl acetate (1:1)



- 100% Ethyl acetate
- Fraction Collection: Collect fractions of approximately 20-40 mL in separate tubes.
- TLC Monitoring: Monitor the fractions using TLC with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3). Visualize the spots under UV light. Fractions containing a compound with an Rf value corresponding to **calophyllic acid** should be pooled.
- Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain the purified calophyllic acid.

Protocol 3: HPLC Separation of Calophyllic Acid and Isocalophyllic Acid

This protocol outlines a reverse-phase HPLC method for the analytical separation and quantification of **calophyllic acid** and its isomer, iso**calophyllic acid**.

- 1. Materials and Reagents:
- Purified calophyllic acid sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- · Formic acid or Orthophosphoric acid
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- 2. Procedure:
- Mobile Phase Preparation: Prepare two mobile phases:
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- HPLC Conditions:
- Column: C18 reverse-phase column.
- Flow Rate: 1.0 mL/min.[7]
- Detection Wavelength: 210 nm.[7]
- Injection Volume: 20 μL.
- · Gradient Elution:
- 0-5 min: 70% A, 30% B



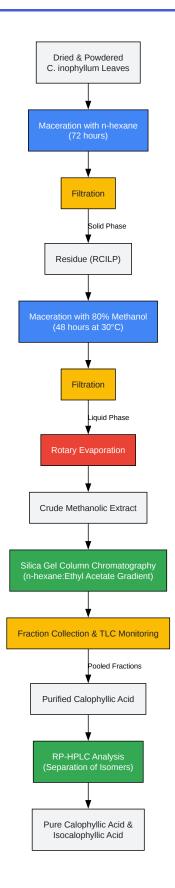




- 5-20 min: Linear gradient to 30% A, 70% B
- 20-25 min: Linear gradient to 0% A, 100% B
- 25-30 min: Hold at 100% B
- 30-35 min: Return to initial conditions (70% A, 30% B)
- Sample Preparation: Dissolve the purified sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
- Analysis: Inject the sample into the HPLC system and record the chromatogram.
 Calophyllic acid and isocalophyllic acid should elute as distinct peaks.

Mandatory Visualizations Experimental Workflow for Calophyllic Acid Isolation and Purification



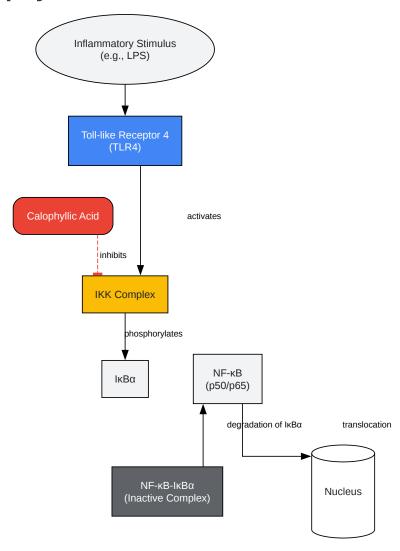


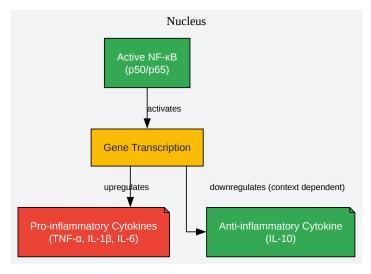
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Caption: Workflow for the isolation and purification of calophyllic acid.



Proposed Anti-inflammatory Signaling Pathway of Calophyllum Coumarins







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Caption: Inhibition of the NF-kB pathway by Calophyllum coumarins.

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